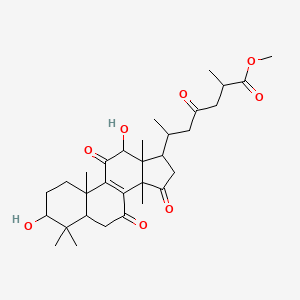

Methyl ganoderate C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O8/c1-15(11-17(32)12-16(2)27(38)39-8)18-13-22(35)31(7)23-19(33)14-20-28(3,4)21(34)9-10-29(20,5)24(23)25(36)26(37)30(18,31)6/h15-16,18,20-21,26,34,37H,9-14H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCYOYBNOUOOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl Ganoderate C6: A Technical Whitepaper on its Potential Anti-Aging Effects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current understanding of the potential anti-aging properties of Methyl ganoderate C6, a triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. It is important to note that while the broader class of Ganoderma triterpenoids has been studied for its anti-aging effects, specific research on this compound is limited. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and findings related to Ganoderma triterpenoids as a whole and should be considered as a framework for future investigation of this compound.

Introduction

The quest for interventions to mitigate the aging process is a cornerstone of modern biomedical research. Ganoderma lucidum, a mushroom with a long history in traditional medicine, has garnered significant attention for its potential healthspan-extending properties. The primary bioactive constituents responsible for these effects are believed to be its triterpenoids. This compound is one such triterpenoid isolated from Ganoderma lucidum. This technical guide provides an in-depth overview of the potential anti-aging effects of this compound, drawing upon the broader knowledge of Ganoderma triterpenoids and outlining key experimental approaches for its evaluation.

While direct quantitative data on the anti-aging effects of this compound is not yet available in the scientific literature, its purported anti-inflammatory and antioxidant activities suggest a potential role in combating age-related cellular damage.[1] Research on closely related Ganoderma triterpenoids has demonstrated mitigation of age-associated physiological decline in animal models, providing a strong rationale for the investigation of this compound.

Potential Anti-Aging Mechanisms of Ganoderma Triterpenoids

The anti-aging effects of Ganoderma lucidum triterpenoids are thought to be multifactorial, primarily revolving around the mitigation of cellular stress and the modulation of key signaling pathways involved in aging.

Antioxidant and Anti-inflammatory Properties

A primary driver of the aging process is the accumulation of oxidative damage caused by reactive oxygen species (ROS). Triterpenoids from Ganoderma lucidum are known to possess antioxidant properties, which can help neutralize ROS and reduce cellular damage.[2] Furthermore, chronic inflammation is a hallmark of aging, and the anti-inflammatory effects of these compounds may contribute to their anti-aging potential.

Modulation of Signaling Pathways

Several key signaling pathways are implicated in the aging process. While direct evidence for this compound is pending, studies on other Ganoderma triterpenoids suggest potential modulation of the following pathways:

-

mTOR Pathway: The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth and metabolism, and its inhibition has been linked to lifespan extension in various organisms.

-

Sirtuin Activation: Sirtuins are a class of proteins that play a critical role in cellular health and longevity. Some natural compounds have been shown to activate sirtuins, leading to beneficial effects on aging.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. The anti-inflammatory effects of triterpenoids may be mediated through the inhibition of this pathway.[3]

Quantitative Data on Related Ganoderma Triterpenoids

While specific quantitative data for this compound is not available, the following table summarizes findings for other Ganoderma lucidum triterpenoids to provide a comparative context.

| Compound/Extract | Model System | Key Findings | Reference |

| Ganoderic Acid A | Alzheimer's Disease mouse model | Identified as a potential effective constituent for anti-aging of the brain. | |

| Ganoderic Acid C1 | Not Specified | Reported to have lifespan elongation activities. | |

| Ganoderma lucidum Triterpenoids (General) | Aging mice | Mitigated age-associated brain physiological decline, improved age-related pathological features. |

Detailed Experimental Protocols

To facilitate further research into the anti-aging effects of this compound, this section provides detailed protocols for key experimental assays.

Extraction and Isolation of Triterpenoids from Ganoderma lucidum

A necessary prerequisite for studying this compound is its extraction and purification from Ganoderma lucidum.

Objective: To extract and isolate triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

Protocol:

-

Materials: Dried and powdered Ganoderma lucidum fruiting bodies, ethanol, ultrasonic bath, rotary evaporator, silica (B1680970) gel for column chromatography, HPLC system.

-

Procedure:

-

Extraction: The powdered Ganoderma lucidum is extracted with ethanol, often with the assistance of ultrasonication to improve efficiency. Optimal conditions for ultrasonic-assisted extraction have been reported as 50% aqueous ethanol, an ultrasonic power of 210 W, an extraction temperature of 80°C, a liquid-to-solid ratio of 50 mL/g, and an extraction time of 100 minutes.[4]

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.

-

Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

Isolation: Fractions containing compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to isolate individual triterpenoids like this compound.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

This assay is a widely used biomarker for identifying senescent cells.

Objective: To determine the effect of this compound on cellular senescence.

Protocol:

-

Materials: Cell culture medium, phosphate-buffered saline (PBS), fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS), staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, in a citric acid/sodium phosphate (B84403) buffer at pH 6.0), cultured cells (e.g., human fibroblasts).[5][6]

-

Procedure:

-

Cell Culture and Treatment: Plate cells in culture dishes and treat with varying concentrations of this compound for a specified period. Include a positive control for senescence (e.g., replicative senescence or treatment with a known senescence inducer) and a negative control (untreated cells).

-

Fixation: Wash the cells with PBS and fix with the fixative solution for 3-5 minutes at room temperature.[5]

-

Staining: Wash the cells again with PBS and add the SA-β-Gal staining solution.[5][6]

-

Incubation: Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.[5]

-

Analysis: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view under a microscope to determine the percentage of senescent cells.

-

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS, a key indicator of oxidative stress.

Objective: To assess the antioxidant potential of this compound by measuring its effect on intracellular ROS levels.

Protocol:

-

Materials: Cell culture medium, PBS, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) dye, cells in culture, a pro-oxidant for positive control (e.g., H2O2 or tert-butyl hydroperoxide).[7][8]

-

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound. After an incubation period, cells can be challenged with a pro-oxidant to induce ROS production.

-

Staining: Wash the cells with PBS and incubate with DCFH-DA solution (typically 10-25 µM) in serum-free medium for 30 minutes at 37°C.[7][8] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][8]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess dye.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. This compound | 105742-81-2 | FEA74281 | Biosynth [biosynth.com]

- 2. ganodermabuy.com [ganodermabuy.com]

- 3. Taraxasterol | CAS:1059-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 5. buckinstitute.org [buckinstitute.org]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. bioquochem.com [bioquochem.com]

Methyl Ganoderate C6 (CAS: 105742-81-2): A Technical Guide for Researchers

An In-depth Examination of a Bioactive Triterpenoid (B12794562) from Ganoderma lucidum

Introduction

Methyl ganoderate C6 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Reishi). As a member of the ganoderic acids family, which are largely responsible for the pharmacological activities of G. lucidum, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action, presented in a format tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid compound at room temperature. Its molecular structure and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 105742-81-2 | N/A |

| Molecular Formula | C₃₁H₄₄O₈ | N/A |

| Molecular Weight | 544.68 g/mol | N/A |

| Physical State | Solid | [1] |

| Predicted Density | 1.22 g/cm³ | N/A |

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities. The primary quantitative data available pertains to its inhibitory effects on P-glycoprotein and α-glucosidase. While broader anti-inflammatory and neuroprotective activities are attributed to Ganoderma triterpenoids as a class, specific quantitative data for this compound in these areas is not extensively documented in the current literature.

Table 2.1: Enzyme and Protein Inhibition Data

| Target | Assay | IC₅₀ (µM) | Test System |

| P-glycoprotein (P-gp) | Calcein-AM uptake assay | 17.0 ± 1.5 | P-gp overexpressing MDCK-MDR1 cells |

| α-Glucosidase | α-Glucosidase inhibitory assay | > 200 | Saccharomyces cerevisiae α-glucosidase |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols used to determine the biological activities of this compound.

Isolation and Purification of this compound

The isolation of this compound is typically achieved from the fruiting bodies of Ganoderma lucidum. A general workflow for this process is as follows:

Methodology:

-

Extraction: The air-dried and powdered fruiting bodies of G. lucidum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate.

-

Chromatographic Separation: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to multiple rounds of column chromatography. This typically includes silica gel chromatography followed by Sephadex LH-20 to remove pigments and smaller molecules.

-

Final Purification: The final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

P-glycoprotein (P-gp) Inhibition Assay

The inhibitory effect of this compound on P-gp-mediated drug efflux is determined using a calcein-AM uptake assay in a P-gp overexpressing cell line.

Cell Line: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

Protocol:

-

MDCK-MDR1 cells are seeded in 96-well plates and cultured to confluence.

-

The cells are pre-incubated with various concentrations of this compound or a positive control (e.g., verapamil) in Hanks' balanced salt solution (HBSS) for 30 minutes at 37°C.

-

Calcein-AM, a non-fluorescent substrate of P-gp, is added to each well and incubated for another 60 minutes.

-

Inside the cells, calcein-AM is hydrolyzed by esterases to the fluorescent calcein (B42510). P-gp actively pumps calcein-AM out of the cell, reducing the intracellular fluorescence.

-

After incubation, the cells are washed with ice-cold HBSS to stop the reaction.

-

The intracellular fluorescence of calcein is measured using a fluorescence microplate reader.

-

Increased fluorescence in the presence of this compound indicates inhibition of P-gp activity. The IC₅₀ value is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is measured spectrophotometrically.

Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae.

Protocol:

-

A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of this compound.

-

The mixture is pre-incubated at 37°C for 15 minutes.

-

The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The plate is incubated for another 15 minutes at 37°C.

-

The enzymatic reaction, which hydrolyzes pNPG to p-nitrophenol, is stopped by adding sodium carbonate solution.

-

The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.

-

Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, the broader class of Ganoderma triterpenoids is known to exert anti-inflammatory and neuroprotective effects through the modulation of key cellular signaling cascades, primarily the NF-κB and MAPK pathways.

Anti-Inflammatory Signaling

Ganoderma triterpenoids have been shown to suppress inflammatory responses in immune cells such as macrophages. This is often achieved by inhibiting the activation of the NF-κB pathway, a central regulator of inflammation.

Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) signaling cascade is activated. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is degraded, releasing the transcription factor NF-κB (p50/p65 dimer) to translocate into the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, leading to the production of cytokines like TNF-α and IL-6, and enzymes like iNOS. Ganoderma triterpenoids are thought to interfere with this pathway, potentially by inhibiting the IKK complex, thereby preventing NF-κB activation and subsequent inflammation.

Neuroprotective Signaling

The neuroprotective effects of Ganoderma triterpenoids are often linked to their ability to mitigate oxidative stress and inflammation in neuronal cells, which involves the MAPK signaling pathway.

Mechanism: Cellular stressors, such as oxidative stress or exposure to amyloid-beta (Aβ) peptides, can activate the mitogen-activated protein kinase (MAPK) cascade. This involves a series of phosphorylations of MAPKKK, MAPKK, and finally the MAPK proteins (p38, JNK, and ERK). Activated MAPKs can then phosphorylate various downstream targets, including the transcription factor AP-1, which translocates to the nucleus to regulate genes involved in inflammation and apoptosis. By inhibiting the phosphorylation of key MAPKs like p38 and JNK, Ganoderma triterpenoids may protect neurons from stress-induced damage and death.

Conclusion and Future Directions

This compound is a bioactive triterpenoid from Ganoderma lucidum with demonstrated inhibitory activity against P-glycoprotein, suggesting a potential role in overcoming multidrug resistance in cancer therapy. While its α-glucosidase inhibitory activity was found to be weak, the broader family of Ganoderma triterpenoids exhibits significant anti-inflammatory and neuroprotective properties, likely through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on obtaining specific quantitative data for this compound in anti-inflammatory and neuroprotective assays to confirm its activity profile. Further studies are also warranted to elucidate the precise molecular targets within the identified signaling pathways and to evaluate its efficacy and safety in preclinical in vivo models. Such research will be pivotal in unlocking the full therapeutic potential of this natural compound.

References

Methodological & Application

In Vitro Studies of Methyl Ganoderate C6: A Review of Available Research

While Methyl Ganoderate C6, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has been identified in several studies, detailed in vitro research on the purified compound is limited in publicly available scientific literature. Current research primarily mentions this compound as a constituent of complex Ganoderma lucidum extracts, with most functional studies being performed on these extracts as a whole.

This document summarizes the available information and provides context for the current state of research on this specific compound.

Compound Identification

This compound has been characterized and is listed in chemical databases with the following identifiers:

| Parameter | Value |

| Chemical Formula | C31H44O8 |

| CAS Number | 105742-81-2 |

Mention in In Vitro Research

Similarly, another study investigating the therapeutic potential of a Ganoderma lucidum capsule extract in an in vitro model of neuroinflammation identified Ganoderic acid C6 as one of the constituents. The subsequent anti-inflammatory and neuroprotective assays were performed with the complete extract, and further analysis of individual compounds focused on other ganoderic acids.

Current Research Landscape and Future Directions

The current body of scientific literature indicates that while methods for the isolation and identification of this compound exist, comprehensive in vitro studies to elucidate its specific biological activities, mechanisms of action, and signaling pathways are yet to be published.

The repeated identification of this compound in bioactive extracts of Ganoderma lucidum suggests that it may contribute to the overall therapeutic effects of the mushroom. Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods to obtain pure this compound in sufficient quantities for detailed biological assays.

-

Bioactivity Screening: A systematic evaluation of the in vitro effects of the purified compound on various cell lines to identify its potential anti-cancer, anti-inflammatory, immunomodulatory, or other therapeutic properties.

-

Mechanistic Studies: Upon identification of significant bioactivity, further research will be required to determine the underlying molecular mechanisms and signaling pathways involved.

Due to the absence of specific in vitro studies on this compound, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. Researchers interested in this specific compound will likely need to undertake primary research to establish its in vitro bioactivities.

Application Notes and Protocols: Methyl Ganoderate C6 for Enzyme Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl ganoderate C6 is a triterpenoid (B12794562) compound isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Triterpenoids from Ganoderma species have been reported to exhibit a wide range of biological activities, including enzyme inhibition. For instance, ganoderic acid DM has shown inhibitory activity against 5α-reductase, and ganoderic acid Df has demonstrated potent inhibition of human aldose reductase.[1] This document provides a detailed protocol for investigating the enzyme inhibitory potential of this compound, a related compound. The following protocols are designed to be adaptable to various enzyme systems and provide a framework for determining the inhibitory concentration (IC50) and the mechanism of inhibition.

Quantitative Data Summary

Effective data presentation is crucial for the interpretation and comparison of enzyme inhibition studies. The following table should be used to summarize the quantitative results obtained from the experimental protocols.

Table 1: Summary of Enzyme Inhibition Data for this compound

| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition | Kinetic Parameters (in the presence of Inhibitor) |

| [Insert Enzyme Name] | [Insert Substrate Name] | [Insert Value] | [e.g., Competitive, Non-competitive, Uncompetitive, Mixed] | Vmax: [Insert Value]Km: [Insert Value]Ki: [Insert Value] |

| Example: 5α-reductase | Testosterone | |||

| Example: Aldose Reductase | DL-glyceraldehyde |

Note: This table is a template. The specific enzymes and substrates will depend on the research focus.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

-

This compound

-

Target Enzyme

-

Enzyme-specific substrate

-

Assay buffer (pH and composition optimized for the target enzyme)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

-

96-well microplates

-

Microplate reader

-

Multichannel pipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Create a series of dilutions of this compound in the assay buffer. The final concentration of DMSO in all wells should be kept constant and low (typically <1%).

-

Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A specific volume of the diluted this compound solution (or DMSO for the control).

-

Enzyme solution.

-

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The reaction should be monitored during its initial linear phase.[2]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each concentration of this compound by determining the slope of the linear portion of the progress curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(v₀ control - v₀ inhibitor) / v₀ control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol for Determining the Mechanism of Inhibition

This protocol is used to understand how this compound inhibits the enzyme, for example, by competing with the substrate.[3]

Procedure:

-

Assay Setup:

-

Design a matrix of experiments with varying concentrations of both the substrate and this compound.

-

Typically, use at least five different substrate concentrations and three to four different inhibitor concentrations (including a zero-inhibitor control).

-

-

Data Collection:

-

For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀) as described in the IC50 protocol.

-

-

Data Analysis:

-

Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), where 1/v₀ is plotted against 1/[S] for each inhibitor concentration.

-

The pattern of the lines on the plot will indicate the mechanism of inhibition:

-

Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.[2][3]

-

Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases, but Km remains unchanged.[2]

-

Uncompetitive Inhibition: Lines are parallel. Both the apparent Vmax and Km are reduced.[3]

-

-

The inhibition constant (Ki) can be calculated from these plots.[4]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for enzyme inhibition studies of this compound.

Signaling Pathways: Mechanisms of Enzyme Inhibition

The following diagrams illustrate the potential mechanisms by which this compound could inhibit an enzyme.

Caption: Competitive inhibition model.

Caption: Non-competitive inhibition model.

Caption: Uncompetitive inhibition model.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 3. Khan Academy [khanacademy.org]

- 4. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]

Application Notes: Preparation of Methyl Ganoderate C6 Stock Solution

Introduction

Methyl ganoderate C6 is a highly purified triterpenoid (B12794562) compound isolated from Ganoderma lucidum, a mushroom with a long history in traditional medicine.[1][2][3] As a member of the ganoderic acid family, it is utilized in various biochemical and pharmacological studies.[4][5] Proper preparation of a stock solution is a critical first step for ensuring accuracy and reproducibility in downstream experiments. These application notes provide a detailed protocol for the solubilization and storage of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate concentration calculations and for selecting appropriate handling and storage conditions.

| Property | Value | Reference |

| CAS Number | 105742-81-2 | [6] |

| Molecular Formula | C₃₁H₄₄O₈ | [6] |

| Molecular Weight | 544.7 g/mol | [6] |

| Purity | ≥98% | [6] |

| Appearance | (Typically a white or off-white powder) | General knowledge |

| Solubility | Soluble in DMSO, ethanol, and methanol. Insoluble in water. | [7] |

| Storage Temperature | -20°C | [6] |

Required Materials and Equipment

3.1 Materials:

-

This compound (purity ≥98%)[6]

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or equivalent

-

Ethanol (95-100%), molecular biology grade

-

Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL)

-

Sterile, amber glass vials or tubes opaque to light

-

Pipette tips

3.2 Equipment:

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety and Handling Precautions

-

Always handle this compound in accordance with good laboratory practices.

-

Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to avoid skin and eye contact.

-

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance.

-

Work in a well-ventilated area or a chemical fume hood when handling organic solvents like DMSO and ethanol.

-

Dispose of chemical waste according to institutional and local regulations.

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Triterpenoids like this compound are often insoluble in aqueous solutions but can be readily dissolved in organic solvents such as DMSO or ethanol.[7] DMSO is a common choice for in vitro cell-based assays.

5.1 Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example for 1 mL of 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 544.7 g/mol x 1000 mg/g

-

Mass (mg) = 5.447 mg

-

5.2 Step-by-Step Procedure:

-

Weighing: Carefully weigh out 5.45 mg of this compound powder using an analytical balance. For maximum product recovery, centrifuge the original vial briefly before opening the cap.[6]

-

Transfer: Transfer the weighed powder into a sterile 1.5 mL conical tube or an appropriate amber vial.

-

Solubilization:

-

Add 1 mL of high-purity DMSO to the tube containing the powder.

-

Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

-

-

Labeling: Clearly label the vial with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the stock solution at -20°C in an amber vial or a tube protected from light to prevent photodegradation.[6][8]

Storage and Stability

-

Stock Solution: For long-term storage, the DMSO stock solution should be kept at -20°C.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Solid Compound: The solid form of this compound should be stored at -20°C under an inert atmosphere.[6]

Application Example: Dilution for Cell Culture Experiments

To treat cells with a final concentration of 10 µM this compound in a total volume of 2 mL of culture medium:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute 2 µL of the 10 mM stock into 198 µL of medium to get a 100 µM solution.

-

Final Dilution: Add 20 µL of the 100 µM intermediate solution to 1980 µL of cell culture medium in your well to achieve the final concentration of 1 µM.

-

Direct Dilution Calculation: Use the formula C₁V₁ = C₂V₂.

-

(10 mM) x V₁ = (0.01 mM) x (2 mL)

-

V₁ = 0.002 mL or 2 µL of the 10 mM stock solution.

-

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments by adding the same volume of DMSO (in this case, 2 µL) to a parallel culture to account for any effects of the solvent on the cells.

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Postulated inhibitory action of this compound.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 灵芝酸 | MCE [medchemexpress.cn]

- 6. dev.usbio.net [dev.usbio.net]

- 7. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]

- 8. phytotechlab.com [phytotechlab.com]

Application Notes and Protocols for Ganoderic Acids in Gene Expression Analysis

A Technical Note on the Analysis of Methyl Ganoderate C6 and Related Triterpenoids

Due to a scarcity of specific research on this compound, this document provides a detailed overview of the application and analysis of a closely related and well-researched compound, Ganoderic Acid T (GA-T) . The methodologies and observed effects of GA-T on gene expression are representative of the broader class of ganoderic acids and provide a robust framework for investigating similar compounds, including this compound.

Introduction to Ganoderic Acids

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Their therapeutic potential is largely attributed to their ability to modulate key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and metastasis.

This document outlines the effects of Ganoderic Acid T on gene and protein expression in cancer cells and provides detailed protocols for researchers and drug development professionals to study these effects.

Effects of Ganoderic Acid T on Gene and Protein Expression

Ganoderic Acid T has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, particularly in lung cancer.[1] These effects are mediated through the differential regulation of genes and proteins involved in these critical cellular processes.

Regulation of Apoptosis-Related Proteins

GA-T treatment in the highly metastatic lung cancer cell line 95-D leads to a time-dependent increase in the expression of pro-apoptotic proteins and a decrease in the ratio of anti-apoptotic to pro-apoptotic proteins.[1]

| Protein | Cell Line | Treatment Duration | Fold Change in Expression | Reference |

| p53 | 95-D Lung Cancer | 24h | Increased | [1] |

| p53 | 95-D Lung Cancer | 48h | Further Increased | [1] |

| Bax | 95-D Lung Cancer | 24h | Increased | [1] |

| Bax | 95-D Lung Cancer | 48h | Further Increased | [1] |

| Bcl-2 | 95-D Lung Cancer | 24h-48h | No Significant Change | [1] |

| Bcl-2/Bax Ratio | 95-D Lung Cancer | 24h-48h | Decreased | [1] |

| Caspase-3 | 95-D Lung Cancer | 24h | Activated | [1] |

| Caspase-8 | 95-D Lung Cancer | 24h | Not Activated | [1] |

Regulation of Cell Cycle-Related Proteins

Ganoderic acids, including GA-T, can induce cell cycle arrest, primarily at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. While specific data for GA-T is detailed, other ganoderic acids like Ganoderic Acid DM have been shown to decrease the protein levels of CDK2, CDK6, cyclin D1, p-Rb, and c-Myc in breast cancer cells.[2] Similarly, Ganoderiol F has been observed to down-regulate cyclin D, CDK4, CDK6, cyclin E, and CDK2.[3]

| Protein | Effect of Ganoderic Acids | Cell Line (Example) | Reference |

| Cyclin D1 | Down-regulation | Breast Cancer | [2] |

| CDK2 | Down-regulation | Breast Cancer, Lung Cancer | [2][4] |

| CDK4 | Down-regulation | Breast Cancer | [3] |

| CDK6 | Down-regulation | Breast Cancer | [2][3] |

| Cyclin E | Down-regulation | Lung Cancer | [4] |

| c-Myc | Down-regulation | Breast Cancer | [2] |

| p-Rb | Down-regulation | Breast Cancer | [2] |

Regulation of Metastasis-Related Genes

Ganoderic Acid Me, another related compound, has been shown to inhibit tumor invasion by down-regulating the expression of matrix metalloproteinases (MMPs).[5]

| Gene | Cell Line | Treatment Concentration | Fold Change in mRNA Expression | Reference |

| MMP2 | 95-D Lung Cancer | 10 µM | Decreased | [5] |

| MMP9 | 95-D Lung Cancer | 10 µM | Decreased | [5] |

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids exert their effects by modulating several key signaling pathways involved in cancer progression. The primary pathways identified are the NF-κB and MAPK pathways, which are central to inflammation, cell survival, and apoptosis.[6][7][8]

Caption: Signaling pathways modulated by Ganoderic Acids.

Experimental Protocols

The following are detailed protocols for key experiments used to analyze the effects of ganoderic acids on gene expression and cellular functions.

Cell Culture and Treatment

-

Cell Lines : Human cancer cell lines (e.g., 95-D lung cancer, MCF-7 breast cancer) are commonly used.

-

Culture Conditions : Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation : Prepare a stock solution of the ganoderic acid (e.g., 10 mM in DMSO) and store at -20°C. Dilute the stock solution in the culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment : Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing the ganoderic acid at various concentrations and incubate for the desired time points (e.g., 24, 48 hours).

Caption: General workflow for cell treatment.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of target genes.

-

RNA Extraction : After treatment, wash the cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR : Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

-

Reaction Mixture : 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA template, and nuclease-free water to a final volume of 20 µL.

-

Cycling Conditions :

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 30 seconds.

-

Melt curve analysis.

-

-

-

Data Analysis : Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting

This protocol is for analyzing the protein expression levels of target proteins.

-

Protein Extraction : After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p53, anti-Bax, anti-Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation : Harvest the treated and control cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Data Analysis : Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (PI Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Preparation : Harvest the treated and control cells and wash with PBS.

-

Fixation : Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis : Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The study of ganoderic acids, exemplified here by Ganoderic Acid T, offers a promising avenue for the development of novel anticancer therapeutics. The protocols and data presented provide a comprehensive guide for researchers to investigate the effects of these compounds on gene expression and cellular signaling pathways. While specific data for this compound is currently limited, the methodologies outlined are directly applicable and will be invaluable for its future characterization. Further research into the specific molecular targets of individual ganoderic acids will be crucial for elucidating their full therapeutic potential.

References

- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ganoderma tsugae Induces S Phase Arrest and Apoptosis in Doxorubicin-Resistant Lung Adenocarcinoma H23/0.3 Cells via Modulation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academy.miloa.eu [academy.miloa.eu]

- 6. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Ganoderate C6 Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of Methyl Ganoderate C6 and other ganoderic acids from extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

This compound is a triterpenoid (B12794562) compound found in medicinal mushrooms of the Ganoderma species, most notably Ganoderma lucidum (Reishi). Triterpenoids from Ganoderma are of significant interest to researchers for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Optimizing the extraction yield of specific compounds like this compound is crucial for enabling consistent and effective downstream research and development.

Q2: Which factors have the most significant impact on the yield of ganoderic acids?

Several factors critically influence the extraction yield of ganoderic acids. These include the quality and species of the Ganoderma raw material, the particle size of the ground mushroom, the choice of extraction solvent and its concentration, the extraction temperature and duration, and the extraction method employed.[1]

Q3: Can excessive heat or improper pH during extraction degrade this compound?

Yes, certain ganoderic acids are sensitive to heat and acidic conditions. To minimize degradation, it is advisable to use reduced pressure during solvent evaporation to maintain low temperatures. For instance, temperatures around 40-50°C are often used for solvent removal.[1] Monitoring and controlling the pH of the extraction solvent is also important, as an acidic environment can promote the degradation of some ganoderic acids.

Q4: What is a recommended starting point for solvent selection for ganoderic acid extraction?

Ethanol (B145695) and methanol (B129727) are commonly used solvents for extracting triterpenoids like ganoderic acids due to their polarity.[2] The concentration of the alcohol can also be optimized. For example, some studies have found that 100% ethanol can significantly increase the yield of certain ganoderic acids.[1][3]

Troubleshooting Guide

Issue: Low Yield of this compound

Low yields are a common challenge in the extraction of specific natural products. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

Caption: A stepwise troubleshooting guide for diagnosing and resolving low extraction yields of this compound.

Data Presentation: Comparative Extraction Yields

The yield of ganoderic acids can vary significantly based on the extraction solvent and the specific compound being targeted. The following tables summarize findings from comparative studies.

Table 1: Yield of Specific Ganoderic Acids with Different Solvents

| Ganoderma Strain | Extraction Solvent | Ganoderic Acid A (mg/g) | Ganoderic Acid F (mg/g) | Ganoderic Acid H (mg/g) |

| ASI 7013 | Distilled Water | 0.988 | - | 0.985 |

| ASI 7037 | Ethanol | 0.940 | 0.811 | - |

| ASI 7016 | Ethanol | - | - | 2.842 |

| ASI 7162 | Methanol | 0.833 | 0.833 | - |

| ASI 7003 | Methanol | - | - | 6.969 |

Data adapted from a comparative analysis of Ganoderma species.[2] Note that "-" indicates data not reported.

Table 2: Overall Extraction Yields Using Different Methods

| Extraction Method | Raw Material | Yield (%) |

| Supercritical CO2 Extraction | Cultivated G. lucidum | 1.13 |

| Supercritical CO2 Extraction | Wild G. lucidum | 1.29 |

| Hot Water Extraction | Defatted G. lucidum Spores | 3.15 |

| Rapid Solid-Liquid Dynamic Extraction | Defatted G. lucidum Spores | 1.87 |

| Soxhlet (n-hexane) | G. lucidum Spores | 32.65 |

This table presents total extract yields, not specific to this compound.[1][4]

Experimental Protocols

Protocol 1: General Extraction of Ganoderic Acids

This protocol provides a general method for the extraction of a triterpenoid-rich fraction from Ganoderma lucidum.

-

Preparation of Material : Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (e.g., 40 mesh).

-

Extraction :

-

Mix the powdered G. lucidum with 80% ethanol in a flask. A common solid-to-liquid ratio to start with is 1:20 (w/v).

-

For ultrasonic-assisted extraction (UAE), place the flask in an ultrasonic bath and sonicate for approximately 45 minutes at a controlled temperature (e.g., 45°C).[5]

-

-

Filtration : After extraction, filter the mixture to separate the liquid extract from the solid residue.

-

Concentration : Combine the ethanol extracts and use a rotary evaporator under reduced pressure to remove the solvent, yielding a crude extract.

Protocol 2: Purification of Ganoderic Acids

This protocol outlines a general procedure for the purification of ganoderic acids from a crude extract.

-

Solvent Partitioning :

-

Dissolve the crude extract in a suitable solvent system, such as a saturated sodium bicarbonate solution.

-

Partition this aqueous phase with an organic solvent like chloroform (B151607) to separate the acidic triterpenoids.[6]

-

-

Column Chromatography :

-

Subject the acidic triterpenoid fraction to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of solvents, for example, a chloroform/acetone gradient system.

-

For further purification, a reversed-phase C-18 column can be used with a water/methanol gradient.[7]

-

-

Final Purification : The final isolation of individual ganoderic acids can be achieved through High-Performance Liquid Chromatography (HPLC) and subsequent re-crystallization.[7]

Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject of ongoing research, studies on similar compounds from Ganoderma lucidum provide valuable insights. For instance, Methyl Ganoderate E has been shown to extend the lifespan in C. elegans by influencing key stress-resistance and longevity pathways.

Signaling Pathway for Methyl Ganoderate E in C. elegans

Caption: Proposed signaling pathway for Methyl Ganoderate E in C. elegans, leading to enhanced stress resistance and longevity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl ganoderate C6" stability and storage conditions

This technical support guide provides essential information on the stability and storage of Methyl ganoderate C6 for researchers, scientists, and drug development professionals. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept at -20°C in a tightly sealed container.[1][2] It is also advisable to store it in a dry, cool, and well-ventilated area.[3] To prevent degradation from atmospheric components, storing under an inert atmosphere is also recommended.[2]

Q2: Can I store this compound at room temperature for a short period?

A2: While a triterpenoid-enriched fraction containing ganoderic acids has been found to be stable for up to one year at room temperature, it is best practice to minimize the time this compound is kept at room temperature.[4] For routine laboratory use, it is recommended to prepare aliquots from the stock to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: What solvents should I use to dissolve this compound?

A4: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] However, studies on other ganoderic acids have shown that they can be unstable in protic solvents like methanol, especially under acidic conditions, which may lead to degradation.[2][6] Therefore, for storage of solutions, aprotic solvents are preferred.

Q5: My experimental results are inconsistent. Could it be related to the stability of this compound?

A5: Inconsistent results can indeed be a sign of compound degradation. If you suspect this, it is crucial to verify the purity and integrity of your this compound stock. This can be done by running a quality control check using an analytical method like HPLC.[3][5][7][8] Refer to the troubleshooting guide below for a systematic approach to this issue.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Loss of biological activity or inconsistent assay results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light. 2. Check Solvent: If using a stock solution, confirm that an appropriate aprotic solvent was used and that the solution was stored correctly. 3. Perform Purity Analysis: Use HPLC or a similar analytical technique to check the purity of your compound against a reference standard. |

| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | 1. Investigate Degradation Pathway: The presence of new peaks suggests the formation of degradation products. This may be caused by factors such as pH extremes, oxidation, or exposure to light or high temperatures. 2. Conduct a Forced Degradation Study: To understand the degradation profile of your compound under various stress conditions, a forced degradation study is recommended (see Experimental Protocols section). |

| Precipitate formation in stock solution. | Poor solubility or compound degradation. | 1. Confirm Solvent and Concentration: Ensure the solvent and concentration are appropriate for this compound. 2. Gentle Warming/Sonication: Try gently warming the solution or using an ultrasonic bath to redissolve the precipitate. 3. Purity Check: If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and, if possible, the precipitate by HPLC. |

Stability and Storage Conditions Summary

| Parameter | Condition | Recommendation | Reference |

| Temperature | Long-term | -20°C | [1][2] |

| Short-term (Shipping) | Blue Ice / Room Temperature | [1][2] | |

| Atmosphere | General | Tightly sealed container in a dry, cool, well-ventilated place. | [3] |

| Enhanced Stability | Under an inert atmosphere. | [2] | |

| Light | General | Protect from light. | General Good Practice |

| Solvent for Stock Solutions | Recommended | Aprotic solvents (e.g., DMSO, Acetone). | [2][5][6] |

| To Avoid for Storage | Protic solvents (e.g., Methanol), especially under acidic conditions. | [2][6] |

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution and the solid compound to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis (HPLC Method):

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 4.6 mm x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution using acetonitrile and 0.1% acetic acid in water is a common method for separating ganoderic acids.[3][5]

-

Column Temperature: 25-30°C.[8]

-

Injection Volume: 5-10 µL.[8]

-

Procedure: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

Caption: Workflow for the forced degradation study of this compound.

Caption: Troubleshooting logic for inconsistent results with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Technical Support Center: Methyl Ganoderate C6

Topic: "Methyl ganoderate C6" Degradation Pathways

Frequently Asked Questions (FAQs)

Q1: Where can I find detailed information on the metabolic degradation pathways of this compound?

A: Currently, there is a notable gap in scientific literature regarding the specific metabolic degradation pathways of this compound. Extensive searches for dedicated studies on its biotransformation, enzymatic breakdown, and metabolic fate have not yielded specific results. While this compound is recognized as a triterpenoid (B12794562) isolated from Ganoderma lucidum, its degradation process has not been elucidated in published research.[1][2][3][4]

Q2: Are there any known enzymes that degrade this compound?

A: Specific enzymes that catalyze the degradation of this compound have not been identified. However, research on the broader class of ganoderic acids and triterpenoids from Ganoderma lucidum provides some related insights:

-

Microbial Biotransformation: Some studies have shown that microorganisms can modify ganoderic acids. For instance, Bacillus subtilis has been observed to glycosylate ganoderic acid A, which involves adding a sugar moiety to the molecule.[5] This indicates that enzymatic modifications are possible, though this is a modification rather than a complete degradation pathway.

-

Cytochrome P450 (CYP) Interaction: Triterpenoids from Ganoderma lucidum have been found to inhibit various human cytochrome P450 enzymes.[6][7] These enzymes are crucial for drug metabolism in humans. While this demonstrates an interaction with metabolic enzyme systems, the research focuses on the inhibitory effects of these triterpenoids on other substances, not on their own degradation.

-

Fungal Enzymes: Ganoderma lucidum is known to produce powerful lignolytic enzymes such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase to degrade complex wood components.[8] While these enzymes demonstrate the fungus's capacity to break down recalcitrant molecules, their specific action on its own secondary metabolites like this compound has not been reported.

Q3: Is there any quantitative data available on the degradation rate or metabolic kinetics of this compound?

A: Due to the absence of studies on its degradation pathways, there is currently no available quantitative data, such as degradation rates, enzyme kinetics, or metabolite concentrations, for this compound.

Troubleshooting Experimental Issues

Issue: I am unable to detect any degradation of this compound in my in vitro (e.g., liver microsomes) or microbial experiments.

Troubleshooting Suggestions:

-

Confirm Compound Integrity and Purity: Ensure the this compound used in your experiments is of high purity and has not degraded during storage. Use appropriate analytical techniques (e.g., HPLC, LC-MS) to verify its identity and stability in your experimental buffer or medium before initiating the experiment.

-

Broaden the Scope of Enzyme Systems: Given the lack of specific information, consider that the degradation of this compound may require specific enzymatic systems not present in standard models.

-

If using microbial systems, consider screening a wider range of microorganisms, particularly those known for degrading complex natural products or those isolated from the natural habitat of Ganoderma lucidum.

-

For enzymatic assays, consider that the degradation may be a multi-step process involving a cascade of different enzymes.

-

-

Investigate Potential Biotransformation Instead of Degradation: It is possible that this compound undergoes biotransformation (e.g., hydroxylation, glycosylation, demethylation) rather than complete degradation.[5] Your analytical methods should be designed to detect potential metabolites that may have similar but slightly altered mass-to-charge ratios or retention times compared to the parent compound.

-

Consider the Compound's Biosynthesis Pathway for Clues: Triterpenoids in Ganoderma lucidum are synthesized through the mevalonate (B85504) (MVA) pathway.[9][10] While this concerns synthesis, understanding the structural modifications that occur during biosynthesis (e.g., oxidation, cyclization) might provide clues as to which bonds are more susceptible to enzymatic attack during degradation.

Experimental Protocols

As there are no established studies on the degradation of this compound, we cannot provide a specific, validated experimental protocol. However, a general approach to investigate the biotransformation of a novel compound is outlined below.

General Workflow for Investigating Novel Compound Metabolism:

Caption: A general workflow for studying the metabolism of a novel compound.

Signaling Pathways

Due to the lack of information on the degradation of this compound, no signaling pathway diagrams can be provided at this time. Research in this specific area is required to identify the relevant enzymes, intermediate compounds, and regulatory mechanisms.

References

- 1. worldscientific.com [worldscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ganoderma | PDF | Chemical Compounds | Organic Chemistry [scribd.com]

- 4. Taraxasterol | CAS:1059-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Enzymatic Glycosylation of Ganoderma Terpenoid via Bacterial Glycosyltransferases and Glycoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]

- 8. primescholars.com [primescholars.com]

- 9. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

Technical Support Center: Optimizing Methyl Ganoderate C6 Concentration for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of Methyl Ganoderate C6 in your in vitro experiments. Find answers to frequently asked questions and troubleshooting tips to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Its chemical formula is C31H44O8. While research is ongoing, preliminary studies suggest that like other triterpenoids from Ganoderma lucidum, it may possess anti-tumor and anti-inflammatory properties.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A definitive optimal concentration for this compound has not been established across all cell types. As a starting point, a dose-response experiment is crucial. Based on studies of structurally similar ganoderic acids, a broad range of 1 µM to 100 µM is recommended for initial screening. It is essential to determine the IC50 value for your specific cell line to identify a suitable working concentration.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions.

-

Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are the recommended solvents for preparing a high-concentration stock solution.

-

Stock Concentration: Prepare a stock solution of 10 mM to 50 mM in your chosen solvent.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Final Concentration: When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Compound Precipitation in Culture Medium | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Lower the final concentration of this compound.- Ensure thorough mixing and vortexing when diluting the stock solution into the culture medium.- Prepare intermediate dilutions in a serum-free medium before adding to the final culture.- If precipitation persists, consider using a different solvent or a solubilizing agent, but validate its compatibility with your cell line first. |

| High Variability in Experimental Replicates | - Inconsistent compound concentration across wells.- Uneven cell seeding.- Edge effects in multi-well plates. | - Ensure the stock solution is completely dissolved and homogenous before making dilutions.- Use a calibrated multichannel pipette for dispensing cells and the compound.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. |

| No Observable Effect at Expected Concentrations | - The chosen cell line may be resistant to this compound.- The compound may have degraded.- Insufficient incubation time. | - Test a wider range of concentrations, including higher doses.- Use a positive control known to induce the expected effect in your cell line.- Prepare a fresh stock solution from a new vial of the compound.- Extend the incubation time, performing a time-course experiment (e.g., 24h, 48h, 72h). |

| High Cell Death in Vehicle Control | - The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | - Reduce the final concentration of the solvent in the culture medium to ≤0.1%.- Test the toxicity of a range of solvent concentrations on your specific cell line before starting the experiment. |

Experimental Protocols & Methodologies

Cell Viability (MTT) Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO or Ethanol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing Key Cellular Processes

The following diagrams illustrate common signaling pathways potentially affected by triterpenoids like this compound and a typical experimental workflow for cell-based assays.

Experimental Workflow for Cell-Based Assays

Simplified NF-κB Signaling Pathway

Intrinsic Apoptosis Signaling Pathway

Technical Support Center: Methyl Ganoderate C6 and Cell Viability Assays

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter issues when assessing the cytotoxicity of Methyl Ganoderate C6 using MTT or XTT assays. The information provided is based on common challenges observed with natural products in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My untreated cells show high viability, but when I treat them with this compound, the absorbance reading in my MTT/XTT assay is even higher, suggesting increased proliferation. Is this expected?

A1: While some compounds can induce cell proliferation, an unexpectedly high absorbance reading with natural products like this compound may indicate assay interference.[1] Many natural compounds, particularly those with antioxidant properties, can directly reduce the tetrazolium salts (MTT or XTT) to their colored formazan (B1609692) product, independent of cellular metabolic activity.[1] This leads to a false positive signal, which can be misinterpreted as increased cell viability.

Q2: I noticed that my culture medium containing this compound has a slight color. Could this affect my MTT or XTT assay results?

A2: Yes, this is a common issue with natural product extracts. If this compound imparts color to the medium, it can interfere with the absorbance reading of the formazan product, which is also measured in the visible light spectrum.[1] This can lead to artificially inflated absorbance values and inaccurate cell viability measurements.

Q3: How can I determine if this compound is interfering with my MTT or XTT assay?

A3: To check for interference, you should run a cell-free control. This involves preparing wells with the same concentrations of this compound in the culture medium as your experimental wells, but without any cells.[1] Add the MTT or XTT reagent and incubate for the same duration. If you observe a color change and a significant absorbance reading in these cell-free wells, it indicates direct interaction between your compound and the assay reagent.

Q4: If interference is confirmed, are there ways to correct for it, or should I use a different assay?

A4: For color interference, you can subtract the absorbance readings from the cell-free control wells from your experimental wells. However, if the compound directly reduces the assay reagent, this can be more challenging to correct for accurately. In such cases, switching to a non-colorimetric or non-tetrazolium-based assay is highly recommended.[1]

Q5: What are some suitable alternative assays to MTT and XTT for assessing cell viability when working with compounds like this compound?

A5: Several alternative assays are less susceptible to the types of interference seen with natural products:

-

ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence from the reaction of luciferase with ATP, which is proportional to the number of viable cells.[2] This method is generally not affected by colored compounds.

-

LDH release assay: This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant. Since the measurement is taken from the supernatant before adding reagents to the cells, it can minimize interference.[1]

-

Resazurin (AlamarBlue®) Assay: This assay uses a dye that changes color and becomes fluorescent upon reduction by metabolically active cells. While still a reduction-based assay, the interference profile may differ from MTT/XTT, and it offers the advantage of being fluorescent.[3]

-